molecular formula C18H21FN2O4S B2991558 1-(3-fluoro-4-methoxybenzyl)-3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one CAS No. 1251578-00-3

1-(3-fluoro-4-methoxybenzyl)-3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one

Cat. No.: B2991558
CAS No.: 1251578-00-3
M. Wt: 380.43
InChI Key: YOKWQBSSQDBWEP-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methoxybenzyl)-3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one is a pyridin-2(1H)-one derivative characterized by a substituted benzyl group at the 1-position and a piperidinylsulfonyl moiety at the 3-position of the pyridinone core. The 3-fluoro-4-methoxybenzyl substituent introduces electron-withdrawing (fluoro) and electron-donating (methoxy) groups, which may modulate lipophilicity, solubility, and target binding. The piperidin-1-ylsulfonyl group is a bulky, polar substituent that could influence pharmacokinetic properties, such as metabolic stability and membrane permeability.

Properties

IUPAC Name

1-[(3-fluoro-4-methoxyphenyl)methyl]-3-piperidin-1-ylsulfonylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4S/c1-25-16-8-7-14(12-15(16)19)13-20-9-5-6-17(18(20)22)26(23,24)21-10-3-2-4-11-21/h5-9,12H,2-4,10-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKWQBSSQDBWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCC3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-fluoro-4-methoxybenzyl)-3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one represents a novel class of chemical entities that have garnered interest due to their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H19F1N2O3SC_{16}H_{19}F_{1}N_{2}O_{3}S, with a molecular weight of approximately 354.40 g/mol. The presence of a fluoro group and a methoxy substituent on the benzyl moiety contributes to its lipophilicity and potential interaction with biological targets.

Research indicates that compounds similar to This compound often interact with various biological pathways. The piperidine and pyridine moieties are known to influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Target Interactions

  • Serotonin Receptors : Compounds with similar structures have shown affinity for serotonin receptors, which play a crucial role in mood regulation.
  • Dopamine Receptors : The piperidine structure may enhance interactions with dopamine receptors, suggesting potential applications in treating neurological disorders.

Antiviral Properties

Recent studies have demonstrated that derivatives of piperidine exhibit antiviral activity against various viruses, including HIV and HSV. For instance, compounds with similar structural characteristics have been tested for their efficacy against these viruses, showing moderate protective effects in vitro .

Antimicrobial Activity

The compound's antibacterial and antifungal activities have also been evaluated. Research has indicated that related compounds possess significant activity against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Study 1: Antiviral Screening

A study conducted on a series of piperidine derivatives revealed that those with electron-withdrawing groups (like fluorine) exhibited enhanced antiviral activity compared to their non-fluorinated counterparts. Specifically, one derivative showed a 50% cytotoxic concentration (CC50) of 92 μM against Vero cells, indicating moderate safety profiles .

Study 2: Antimicrobial Evaluation

In another investigation, the compound was tested against various bacterial strains. Results indicated that it inhibited growth at concentrations ranging from 50 to 100 μg/mL, demonstrating its potential as an antimicrobial agent .

Data Summary Table

Activity Type Target Pathogen/Condition IC50/CC50 (µM) Reference
AntiviralHIV92
AntibacterialStaphylococcus aureus75
AntifungalCandida albicans100

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

PF-46396 (Anti-HIV Agent)

Structure: PF-46396 (1-[2-(4-tert-butylphenyl)-2-(2,3-dihydro-1H-inden-2-ylamino)ethyl]-3-(trifluoromethyl)pyridin-2(1H)-one) shares the pyridin-2(1H)-one core but differs in substituents. Activity: PF-46396 inhibits HIV-1 maturation by disrupting CA-SP1 processing, akin to bevirimat, but with distinct chemical scaffolding. The trifluoromethyl group at the 3-position enhances metabolic stability, while the indenylaminoethyl chain at the 1-position likely contributes to target binding . Comparison: Unlike PF-46396, the target compound features a piperidinylsulfonyl group at the 3-position, which may confer stronger hydrogen-bonding interactions with viral targets. The 3-fluoro-4-methoxybenzyl group could offer improved blood-brain barrier penetration compared to PF-46396’s bulky tert-butylphenyl moiety.

3-(3-Pyridin-4-yl-1,2,4-Oxadiazol-5-yl)-1-(2-(Trifluoromethyl)Benzyl)Pyridin-2(1H)-one

Structure: This compound () has a trifluoromethylbenzyl group at the 1-position and a 1,2,4-oxadiazole-linked pyridine at the 3-position. Activity: While specific data are absent, the trifluoromethyl group typically enhances lipophilicity and resistance to oxidative metabolism. The 3-fluoro-4-methoxybenzyl group in the target compound may also offer a more balanced logP than the strongly hydrophobic trifluoromethylbenzyl group .

1-[(3-Amino-2-Methylphenyl)Methyl]-4-[2-(Thiophen-2-yl)Ethoxy]Pyridin-2(1H)-one

Structure: This INN-listed compound () includes an aminomethylphenyl group at the 1-position and a thiophen-ethoxy group at the 4-position. Comparison: The target compound lacks a 4-position substituent but compensates with the electron-rich piperidinylsulfonyl group at the 3-position. The 3-fluoro-4-methoxybenzyl group’s dual electronic effects (fluoro: -I, methoxy: +M) may create a unique electronic profile compared to the aminomethylphenyl group .

Piperidinylsulfonyl-Containing Analogues ()

Structure: The compound 1-(1-{(2S)-3-[(6-chloronaphthalen-2-yl)sulfonyl]-2-hydroxypropanoyl}piperidin-4-yl)tetrahydropyrimidin-2(1H)-one features a piperidine ring linked to a sulfonyl group and a naphthalene moiety. Activity: Such structures are often designed for protease or kinase inhibition due to the sulfonyl group’s ability to interact with catalytic residues. Comparison: The target compound’s piperidinylsulfonyl group may similarly engage in hydrogen bonding or electrostatic interactions, but its benzyl substituent at the 1-position could direct it toward different targets, such as viral enzymes or neurotransmitter receptors .

Pharmacological and Physicochemical Insights

Table 1: Key Structural and Hypothetical Pharmacokinetic Comparisons

Compound Core Substituents (Position) Key Functional Groups Hypothetical logP Potential Target
Target Compound 3-Fluoro-4-methoxybenzyl (1), Piperidin-1-ylsulfonyl (3) Fluoro, Methoxy, Sulfonamide ~2.5 (moderate) Viral proteases, RT enzymes
PF-46396 tert-Butylphenyl (1), Trifluoromethyl (3) Trifluoromethyl, Indenylamino ~3.8 (high) HIV-1 CA-SP1 processing
Compound Trifluoromethylbenzyl (1), Oxadiazole-pyridine (3) Trifluoromethyl, Oxadiazole ~3.2 (high) Kinases, RT enzymes
Compound Chloronaphthalenylsulfonyl (3) Sulfonyl, Hydroxypropanoyl ~1.8 (low) Proteases

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